7-fluoro-2-methyl-1H-quinazolin-4-one is a heterocyclic compound belonging to the quinazolinone family, characterized by its unique structure featuring a fluorine atom at the 7-position and a methyl group at the 2-position of the quinazolinone core. This compound exhibits significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Its molecular formula is , and it has a molecular weight of approximately 180.17 g/mol.
Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction .
The biological activity of 7-fluoro-2-methyl-1H-quinazolin-4-one has been extensively studied. It has shown promising results in:
Several synthesis methods have been developed for 7-fluoro-2-methyl-1H-quinazolin-4-one:
The applications of 7-fluoro-2-methyl-1H-quinazolin-4-one span various fields:
Interaction studies have revealed that 7-fluoro-2-methyl-1H-quinazolin-4-one can bind to specific enzymes and receptors, inhibiting their activity. This mechanism is crucial in understanding its therapeutic potential and guiding future drug design efforts. The exact molecular targets vary depending on the biological context but often involve key pathways in cancer progression or microbial resistance mechanisms .
Several compounds share structural similarities with 7-fluoro-2-methyl-1H-quinazolin-4-one. These include:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 7-fluoro-1H-quinazolin-4-one | Fluorine at position 7 | Lacks methyl substitution at position 2 |
| 2-chloro-7-fluoroquinazolinone | Chlorine instead of methyl at position 2 | Different halogen impacts reactivity |
| 2-methylquinazolinone | No fluorine substitution | Lacks enhanced lipophilicity and stability |
| 6-nitroquinazolinone | Nitro group at position 6 | Alters electronic properties significantly |
The uniqueness of 7-fluoro-2-methyl-1H-quinazolin-4-one lies in its specific substitution pattern that enhances both its chemical reactivity and biological activity compared to other derivatives. The presence of both fluorine and methyl groups contributes to its distinctive pharmacological profile, making it a valuable compound in drug discovery efforts .